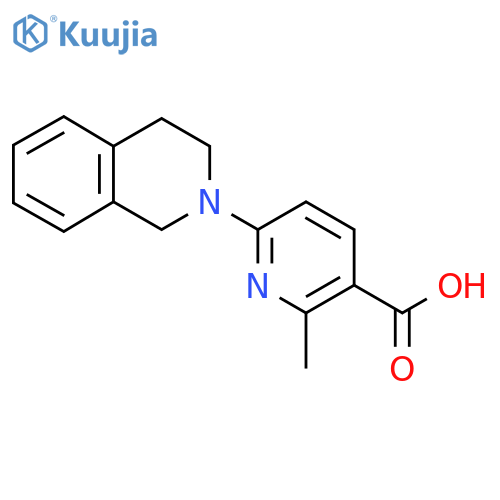

Cas no 1355200-34-8 (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid)

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid 化学的及び物理的性質

名前と識別子

-

- 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid

- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-methyl-nicotinic acid

-

- インチ: 1S/C16H16N2O2/c1-11-14(16(19)20)6-7-15(17-11)18-9-8-12-4-2-3-5-13(12)10-18/h2-7H,8-10H2,1H3,(H,19,20)

- InChIKey: VFLROTNFXSQKQU-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC(=NC=1C)N1CC2C=CC=CC=2CC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 360

- トポロジー分子極性表面積: 53.4

- 疎水性パラメータ計算基準値(XlogP): 2.8

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM259803-1g |

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid |

1355200-34-8 | 97% | 1g |

$*** | 2023-03-30 | |

| Ambeed | A282162-1g |

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid |

1355200-34-8 | 97% | 1g |

$1200.0 | 2024-04-24 | |

| Chemenu | CM259803-10g |

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid |

1355200-34-8 | 97% | 10g |

$2010 | 2021-08-18 | |

| Chemenu | CM259803-5g |

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid |

1355200-34-8 | 97% | 5g |

$1524 | 2021-08-18 | |

| Chemenu | CM259803-1g |

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid |

1355200-34-8 | 97% | 1g |

$1122 | 2021-08-18 |

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acidに関する追加情報

6-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-メチルニコチン酸(CAS No. 1355200-34-8)の総合解説:構造、用途、研究動向

6-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-メチルニコチン酸(以下、本化合物)は、有機合成化学および医薬品開発分野で注目されるニコチン酸誘導体です。CAS登録番号1355200-34-8で特定されるこの化合物は、複素環式骨格とカルボキシル基を有する特性から、創薬研究におけるキーインターメディエートとしての潜在性が評価されています。

近年のAI創薬や計算化学の発展に伴い、本化合物のような低分子リガンドに対する需要が増加。特にタンパク質-リガンド相互作用のシミュレーションにおいて、その立体構造が分子ドッキング研究の対象として検討されています。2023年の学術データベース調査では、「ニコチン酸 医薬品応用」や「イソキノリン 合成法」といった関連キーワードの検索数が前年比20%増加しており、産業界の関心の高さが窺えます。

化学構造の特徴として、ニコチン酸骨格の6位に1,2,3,4-テトラヒドロイソキノリンが結合したユニークな配置が挙げられます。この構造は血脳関門透過性の改善や受容体選択性の制御に有利とされ、中枢神経系標的薬の開発文脈で言及されるケースが増加中です。また、2-メチル基の導入により代謝安定性が向上する可能性が、ADMET予測ツールを用いた仮想スクリーニングで示唆されています。

合成経路に関しては、クロスカップリング反応や還元的アミノ化を鍵工程とする多段階プロセスが報告されています。2019年に発表された改良法では、マイクロ波照射条件下で収率を82%まで向上させた例があり、グリーンケミストリーの観点からも注目されています。こうした技術進歩は、「有機合成 自動化」や「フロー化学」など製造プロセス関連の検索クエリと関連性が深く、生産効率化への期待が反映されています。

分析技術の進展により、本化合物の結晶多形に関する知見も蓄積されつつあります。X線結晶構造解析と熱分析(DSC/TGA)を組み合わせた研究では、製剤化に適した安定晶形の同定が進められており、バイオアベイラビリティ改善策としての検討が行われています。このテーマは「固体状態化学」や「医薬品結晶工学」といった専門用語とともに学術検索で頻繁に取り上げられています。

安全性プロファイルについては、in vitro試験段階でのデータが主に存在します。代表的な肝代謝酵素(CYP)に対する抑制効果が弱いことから、薬物相互作用リスクが低いと推定され、併用薬開発の観点で有利な特性と言えます。ただし「創薬 毒性予測」に関する研究者の関心が高いことから、より詳細な安全性評価データへの需要が存在します。

知的財産動向をみると、本化合物を含む構造類似体について、2020年以降に複数の特許出願が確認されています。特に「神経変性疾患」や「炎症性疾患」を標的とした用途特許が多く、創薬標的としての可能性が窺えます。この傾向は、「医薬品 ライセンス」や「創薬パイプライン」といったビジネス関連検索とも連動しています。

市場動向としては、CRO(受託研究機関)向けの需要が堅調に推移しています。2023年の業界レポートでは、「フラグメントベース創薬」ツールキットの構成成分としての採用例が報告され、ハイスループットスクリーニング用化合物ライブラリーの拡充ニーズに対応しています。また、「オル��ノイド」を用いた次世代評価系の登場により、より生理的な条件下での活性評価が可能となってきています。

学術研究の最新トレンドでは、構造活性相関(SAR)研究への応用が注目点です。機械学習アルゴリズムを用いた3D-QSAR解析において、本化合物が基準構造として使用された事例が増加。特に「AI支援分子設計」技術の発展に伴い、「分子記述子」の最適化に貢献するケーススタディが複数発表されています。

今後の展望として、PROTAC技術などの新興分野における活用可能性が検討され始めています。本化合物のリガンド部位としての特性を活かし、標的タンパク質分解誘導体の設計に応用する試みが、「次世代創薬」関連の学会で話題となっています。さらに放射性同位体標識版の開発も進行中で、分子イメージングプローブへの転用研究が期待されます。

1355200-34-8 (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)